molecular formula C18H18N2O3S B6417103 4-methoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide CAS No. 2094256-68-3

4-methoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide

Cat. No.: B6417103
CAS No.: 2094256-68-3
M. Wt: 342.4 g/mol
InChI Key: IWUHKAJBAPOIDZ-UHFFFAOYSA-N
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Description

4-Methoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide is a synthetic hybrid molecule designed for investigative chemistry and drug discovery. Its structure incorporates two privileged pharmacophores: a quinoline ring and a benzenesulfonamide group, a combination known to produce synergistic biological effects in research settings . This compound is of significant interest for antimicrobial research. Quinoline-sulfonamide hybrids have demonstrated potent activity against a range of pathogenic bacteria and fungi in vitro . Some analogs exhibit promising antibiofilm properties, which can be crucial for tackling persistent infections, particularly against urinary tract infection-causing pathogens like E. coli . The mechanism of action for such hybrids may involve the inhibition of key bacterial enzymes; sulfonamides are known to competitively inhibit dihydropteroate synthase (DHPS) in the folate synthesis pathway, while quinolones often target topoisomerases like DNA gyrase . Furthermore, novel isoquinoline sulfonamides have been identified as allosteric inhibitors of DNA gyrase, displaying activity against fluoroquinolone-resistant bacterial strains, highlighting the potential of this chemical class to address antibiotic resistance . Beyond antimicrobial applications, this compound holds value for investigational oncology research. The quinoline scaffold is a common feature in many compounds studied for their antiproliferative effects, with mechanisms that can include cell cycle arrest, induction of apoptosis, and inhibition of topoisomerase enzymes . Molecular hybridization of quinoline with sulfonamide groups is a recognized strategy to develop potential anticancer agents with modified activity profiles . Researchers can utilize this chemical entity as a key intermediate or precursor for developing novel therapeutic candidates or as a tool compound for probing biological pathways.

Properties

IUPAC Name

4-methoxy-2,5-dimethyl-N-quinolin-8-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-12-11-17(13(2)10-16(12)23-3)24(21,22)20-15-8-4-6-14-7-5-9-19-18(14)15/h4-11,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUHKAJBAPOIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC3=C2N=CC=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Methoxy-2,5-dimethylbenzenesulfonyl Chloride

The sulfonyl chloride intermediate serves as the electrophilic precursor for sulfonamide formation. A plausible route begins with 4-methoxy-2,5-dimethylbenzene , which undergoes sulfonation followed by chlorination:

  • Sulfonation :
    Electrophilic sulfonation of 4-methoxy-2,5-dimethylbenzene with concentrated sulfuric acid introduces a sulfonic acid group at the position para to the methoxy substituent (position 1), yielding 4-methoxy-2,5-dimethylbenzenesulfonic acid . The methoxy group’s strong electron-donating effect directs electrophilic substitution to the least sterically hindered position.

  • Chlorination :
    Treatment with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) converts the sulfonic acid to the corresponding sulfonyl chloride. For example, 4-methoxy-2-methylbenzenesulfonyl chloride (CAS: 68978-27-8) is synthesized via analogous methods, as demonstrated by its SMILES code O=S(C1=CC=C(OC)C=C1C)(Cl)=O.

Key Reaction Conditions :

  • Sulfonation: 80–100°C, 4–6 hours.

  • Chlorination: Anhydrous conditions, 0–5°C to minimize side reactions.

Coupling with 8-Aminoquinoline

The final step involves nucleophilic substitution between the sulfonyl chloride and 8-aminoquinoline:

4-Methoxy-2,5-dimethylbenzenesulfonyl chloride+8-AminoquinolineBaseTarget Compound\text{4-Methoxy-2,5-dimethylbenzenesulfonyl chloride} + \text{8-Aminoquinoline} \xrightarrow{\text{Base}} \text{Target Compound}

Procedure :

  • Dissolve 4-methoxy-2,5-dimethylbenzenesulfonyl chloride (1 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add 8-aminoquinoline (1.2 equiv) followed by a tertiary amine base (e.g., triethylamine or pyridine, 2 equiv) to scavenge HCl.

  • Stir at 25°C for 12–24 hours.

  • Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Challenges and Optimizations :

  • Solubility : 8-Aminoquinoline’s limited solubility in DCM may necessitate polar aprotic solvents like dimethylformamide (DMF).

  • Side Reactions : Over-chlorination or hydrolysis of the sulfonyl chloride is mitigated by maintaining anhydrous conditions.

Alternative Synthetic Strategies

Reductive Amination

Though less applicable here, reductive amination is viable for secondary sulfonamides. For example, 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives were synthesized via imine formation followed by sodium borohydride reduction.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) isolates the product (≥95% purity).

  • HPLC : Reverse-phase C18 columns (acetonitrile/water) confirm purity for biological studies.

Spectroscopic Data

  • ¹H NMR : Key signals include:

    • Aromatic protons of quinoline (δ 8.5–7.5 ppm).

    • Methoxy singlet (δ 3.8 ppm) and methyl groups (δ 2.3–2.6 ppm).

  • MS (ESI) : Molecular ion peak at m/z 343.4 [M+H]⁺.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Direct Substitution65–75≥95Simple, one-step procedureSensitive to moisture
Buchwald-Hartwig50–60≥90Tolerates bulky aminesRequires palladium catalysts
Reductive AminationN/AN/AApplicable to secondary sulfonamidesNot suitable for primary amines

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols can replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

Medicinal Chemistry

This compound is being investigated as a lead compound for developing new therapeutic agents. Its structural characteristics suggest potential applications in:

  • Anticancer Research : Studies indicate that quinoline derivatives can induce apoptosis in cancer cells by inhibiting critical signaling pathways such as PI3K/AKT/mTOR. The compound has shown cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

    Case Study : A study demonstrated that the compound blocked the cell cycle at the G2/M phase, leading to increased apoptosis markers, highlighting its therapeutic potential in oncology.

Antimicrobial Activity

Quinoline derivatives, including this compound, have been recognized for their antimicrobial properties. Research has shown that it exhibits activity against various bacterial strains.

  • Testing Methodology : Standardized disk diffusion methods and minimum inhibitory concentration (MIC) assays are employed to evaluate antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

    Findings : The compound demonstrated significant antibacterial activity, indicating its potential use as an antimicrobial agent.

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a building block for synthesizing more complex molecules. It is involved in various chemical reactions:

  • Cross-Dehydrogenative Coupling (CDC) : The compound's mode of action involves CDC reactions with inert C–H bond activation under microwave irradiation, facilitating the formation of new carbon-carbon bonds.

Industrial Applications

Beyond medicinal chemistry, this compound finds utility in industrial applications:

  • Dyes and Pigments Production : The sulfonamide group enhances the solubility of the compound, making it suitable for use in dyes and pigments.

Mechanism of Action

The mechanism of action of 4-methoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position and Size : The 4-methoxy group in the target compound may enhance solubility compared to halogens (e.g., Cl in , F in ), but reduce binding affinity due to steric hindrance .
  • Quinoline Position: The quinolin-8-yl group may favor π-stacking interactions distinct from quinolin-6-yl derivatives (e.g., BP 1247) .
  • Sulfonamide Linkage: All analogs share the sulfonamide group, critical for hydrogen bonding with target proteins. Modifications in the linked moiety (e.g., pyrazole in SC-558 vs. quinoline in the target compound) significantly alter selectivity .

Commercial and Research Relevance

  • The commercial availability of analogs like BP 1247 highlights the industrial interest in sulfonamide-quinoline hybrids.

Biological Activity

4-Methoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide is a complex organic compound belonging to the class of quinoline derivatives. These compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry and pharmacology. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The chemical structure of this compound can be represented as:

  • IUPAC Name : this compound
  • Molecular Formula : C16H14N2O3S
  • Molecular Weight : 302.36 g/mol

The compound exhibits its biological effects through various mechanisms:

  • Antimicrobial Activity : Quinoline derivatives often act by inhibiting bacterial growth through disruption of cellular processes.
  • Anticancer Activity : The compound may induce apoptosis in cancer cells by modulating signaling pathways and inhibiting proliferation.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (µg/mL)
Escherichia coli7.812
Staphylococcus aureus15.625
Candida albicans31.125

These results suggest that the compound has significant potential as an antimicrobial agent, particularly against Gram-negative bacteria like E. coli .

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For example, it has demonstrated cytotoxic effects against lung cancer (A549) and colon cancer (HT-29) cell lines, with IC50 values indicating its potency:

Cancer Cell LineIC50 (µM)
A54910
HT-2915
H46012

The mechanism involves inducing apoptosis and disrupting cell cycle progression .

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of related quinoline derivatives:

  • Antimicrobial Evaluation : A study synthesized various sulfonamide derivatives and evaluated their antimicrobial activity against multiple strains, confirming that compounds with similar structures exhibited broad-spectrum activity .
  • Structure-Activity Relationship (SAR) : Research indicated that modifications in the quinoline structure significantly influence biological activity, with electron-donating groups enhancing antimicrobial efficacy .

Q & A

Q. What are the recommended synthetic routes for 4-methoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling a substituted benzene sulfonyl chloride with 8-aminoquinoline derivatives. Key steps include:

  • Sulfonamide bond formation : React 2,5-dimethyl-4-methoxybenzenesulfonyl chloride with 8-aminoquinoline in a polar aprotic solvent (e.g., DMF or N,N-dimethylacetamide) at 60–80°C for 6–12 hours. Use triethylamine as a base to neutralize HCl byproducts .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (petroleum ether/ethyl acetate) yields pure product.
  • Yield optimization : Excess sulfonyl chloride (1.2–1.5 equiv) and inert atmosphere (N₂/Ar) minimize side reactions. Lower temperatures (<60°C) reduce decomposition of sensitive intermediates .

Q. How can the purity and crystallinity of this compound be validated experimentally?

Methodological Answer:

  • X-ray Powder Diffraction (XRPD) : Compare experimental diffractograms with simulated patterns from single-crystal data to confirm crystallinity and polymorphic form .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and solvent/moisture content. A sharp mass loss at >200°C indicates decomposition .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water mobile phase) to determine purity (>98% for biological assays) .

Q. What preliminary bioactivity screens are recommended for this sulfonamide derivative?

Methodological Answer:

  • Anticancer assays : Test against NCI-60 human tumor cell lines using MTT assays. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values .
  • Antibacterial studies : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme inhibition : Screen against carbonic anhydrase isoforms (CA-IX/XII) via stopped-flow CO₂ hydration assays .

Advanced Research Questions

Q. How can computational methods predict binding modes of this compound to biological targets?

Methodological Answer:

  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to dock the compound into CA-IX (PDB: 3IAI). Optimize the quinoline and sulfonamide moieties for hydrogen bonding with Zn²⁺ and adjacent residues .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of the protein-ligand complex. Analyze RMSD and binding free energy (MM-PBSA) .
  • SAR Analysis : Modify substituents (e.g., methoxy groups) and calculate binding affinities (ΔG) to identify pharmacophore features .

Q. How can contradictory solubility data from different studies be resolved?

Methodological Answer:

  • Solvent screening : Use the shake-flask method in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). Measure solubility via UV-Vis spectroscopy .
  • Co-solvency approach : Blend DMSO with PEG-400 or cyclodextrins to enhance aqueous solubility for in vivo studies .
  • Solid-State Analysis : Perform DSC to detect amorphous vs. crystalline forms, as amorphous phases typically exhibit higher solubility .

Q. What strategies optimize reaction yields for scale-up synthesis?

Methodological Answer:

  • Flow Chemistry : Use microreactors to control exothermic reactions (e.g., sulfonylation) and improve mixing efficiency .
  • Catalytic Systems : Test Pd/C or copper iodide for coupling steps, reducing reaction time from 12 hours to 3–4 hours .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and intermediates .

Q. How can structural analogs improve target selectivity in anticancer studies?

Methodological Answer:

  • Quinoline modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at position 4 to enhance CA-IX selectivity over CA-II .
  • Sulfonamide substitution : Replace the methoxy group with a halogen (e.g., Cl) to increase membrane permeability (logP optimization) .
  • Hybrid derivatives : Conjugate with triazole or pyrimidine moieties to exploit dual mechanisms (e.g., kinase inhibition + CA targeting) .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

Methodological Answer:

  • Reproducibility checks : Repeat synthesis and characterization under standardized conditions (e.g., heating rate in DSC, NMR solvent purity) .
  • Inter-laboratory validation : Collaborate with independent labs to verify ¹H NMR (500 MHz, DMSO-d6) and HRMS (ESI+) data .
  • Crystallographic validation : Solve single-crystal structures to unambiguously confirm molecular geometry and compare with literature .

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